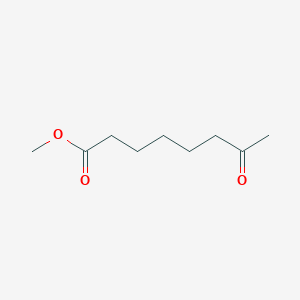

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

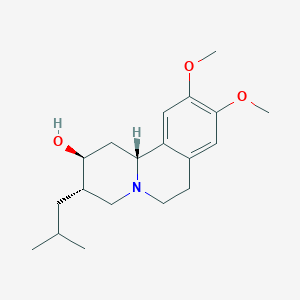

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is a chemical compound that is part of the tetrahydropyridine family. This family of compounds has been extensively studied due to their interesting biological activities and potential therapeutic applications. The compound itself is not directly mentioned in the provided papers, but its analogs and derivatives have been synthesized and analyzed for various properties and activities.

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives has been explored through various methods. For instance, the synthesis of tetrahydropyridine-3-carboxylic acids has been achieved by phosphine-catalyzed ring-forming reactions, ring-closing metathesis, and intramolecular 1,6-conjugate addition of 2,4-dienylamines . Additionally, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates has been reported, involving treatment with the Vilsmeier–Haack reagent followed by reaction with hydrazine .

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives has been characterized using various techniques, including X-ray diffraction studies. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined, revealing a flat boat conformation for the tetrahydropyridine ring and the presence of intra- and intermolecular hydrogen bonds . Similarly, the structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined, showing intermolecular hydrogen bonds and C=H...O interactions .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyridine derivatives has been studied in the context of their potential as neurotoxins or therapeutic agents. Hydroxylated derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine have been found to noncompetitively inhibit dihydropteridine reductase, an enzyme involved in the synthesis of neurotransmitters . Moreover, tetrahydropyridyl carbamate derivatives have been synthesized as selective monoamine oxidase A substrates and potential prodrugs for central nervous system targeting .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. The crystallographic and molecular modeling studies provide insights into the conformational preferences and stability of these compounds. For instance, semiempirical calculations have suggested a boat conformation in the dihydropyridine system and a planar pyrazole ring for certain derivatives . These structural features can affect the compound's solubility, stability, and reactivity, which are critical for their biological activity and potential pharmaceutical applications.

Applications De Recherche Scientifique

Role in Parkinson's Disease Research

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is extensively studied for its implications in Parkinson's disease (PD) research. Studies have investigated its interaction with acetaldehyde and its role in enhancing parkinsonism in mice by damaging the nigrostriatal dopaminergic pathway. This line of research provides significant insights into the mechanisms of PD and potential therapeutic approaches. The metabolite MPP+ of MPTP, for instance, decreases mitochondrial complex I activity, which is similar to observations in PD nigra, shedding light on the mitochondrial aspects of PD pathology. Additionally, various models using non-human primates, such as the common marmoset, have been developed using MPTP to mimic PD symptoms, thereby facilitating the evaluation of new treatments for parkinsonism, dyskinesia, and psychosis related to PD (Vaglini et al., 2013) (Tatton et al., 1999) (Eslamboli, 2005).

Exploration of Neuroprotective Strategies

Research on neuroprotective strategies against PD also leverages MPTP models to assess the efficacy of surgical and pharmacological interventions. This includes studies on deep brain stimulation, the administration of neurotrophic factors, and cell grafting methods. Although these interventions have shown positive outcomes in animal models, translating these successes to clinical practice requires further investigation to fully understand their potential and limitations (Torres et al., 2017).

Environmental Factors and Neurodegenerative Disease

Investigations into the environmental origins of neurodegenerative diseases have also incorporated MPTP models. These studies aim to understand the interplay between genetic and environmental factors in the development of conditions like PD and Alzheimer's disease. The research underscores the significance of early-life environmental exposures in the etiology of neurodegeneration, highlighting the role of toxins such as MPTP in modeling disease pathways and identifying potential interventions (Landrigan et al., 2005).

Implications for Treatment Development

The utilization of MPTP models extends to the assessment of pharmacological treatments aiming to mitigate the motor and psychiatric complications associated with PD. Through these models, researchers have been able to explore the effectiveness of various compounds and interventions, thus advancing our understanding of potential therapeutic pathways and the neurobiological underpinnings of PD. This body of work contributes to the ongoing search for effective PD treatments and underscores the complex nature of the disease (Merello, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSAAQMJVBJTJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride | |

CAS RN |

70684-82-1 |

Source

|

| Record name | methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)

![Benzo[a]pyrene-d12](/img/structure/B107138.png)